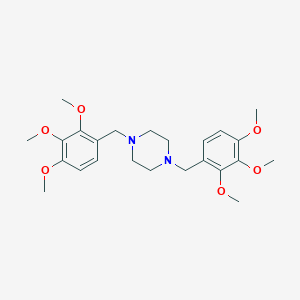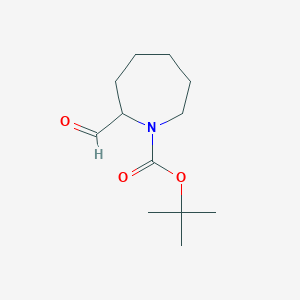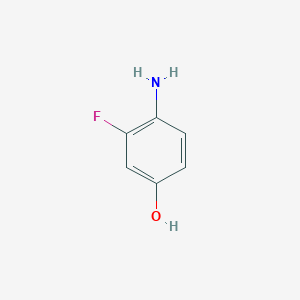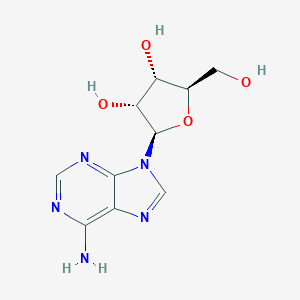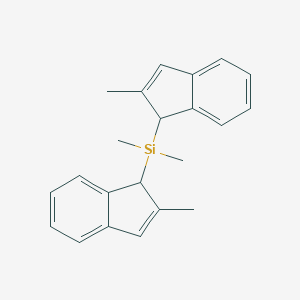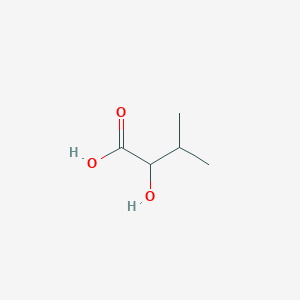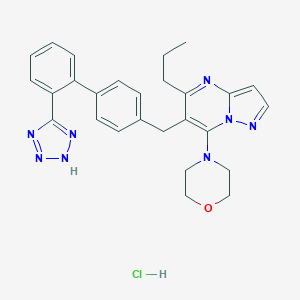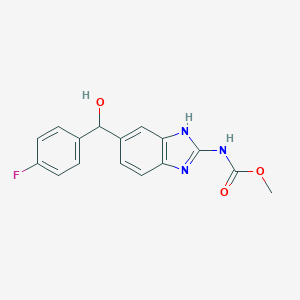![molecular formula C8H11NO2 B140941 Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate CAS No. 127745-59-9](/img/structure/B140941.png)
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, also known as MATHEC, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism Of Action
The exact mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate is not fully understood, but it is believed to act on several targets in the body. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of a protein called c-Myc, which is involved in cell proliferation and is often overexpressed in cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical And Physiological Effects
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate reduced inflammation in a mouse model of colitis by inhibiting the production of inflammatory cytokines. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
Advantages And Limitations For Lab Experiments
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. It has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to using Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, its effects may vary depending on the cell type or animal model used in experiments.
Future Directions
There are several future directions for research on Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, as well as its potential side effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate's neuroprotective effects make it a promising candidate for further study in this area. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate and its effects on different cell types and animal models.
Synthesis Methods
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 2,5-dimethylfuran with 1,3-cyclohexadiene in the presence of a catalyst to form 2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione. This compound is then reacted with hydrazine to form the intermediate 2,3,5,6-tetramethyl-4-azacyclohexa-2,5-diene-1,4-dione, which is subsequently reacted with methyl chloroformate to yield Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate.
Scientific Research Applications
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate exhibited antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate had anti-inflammatory effects in a mouse model of inflammatory bowel disease.
properties
CAS RN |
127745-59-9 |
|---|---|
Product Name |
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3 |
InChI Key |
LMLFWALLPVKQBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CN3CC1C2C3 |
Canonical SMILES |
COC(=O)C12CN3CC1C2C3 |
synonyms |
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



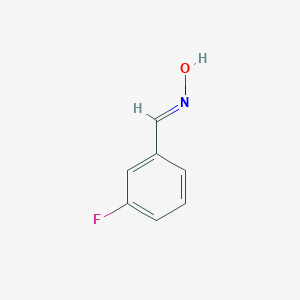
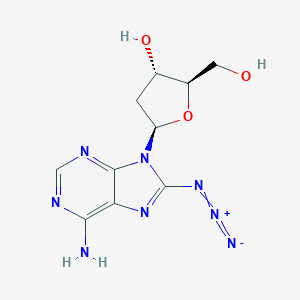
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
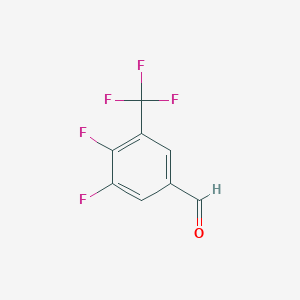
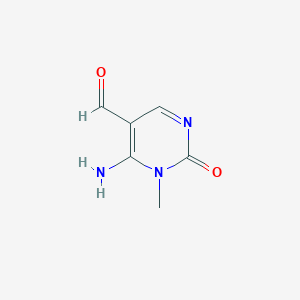
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
